1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS No.: 920480-55-3
Cat. No.: VC7042540
Molecular Formula: C18H15N3OS
Molecular Weight: 321.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920480-55-3 |
|---|---|
| Molecular Formula | C18H15N3OS |
| Molecular Weight | 321.4 |
| IUPAC Name | 1-(3-quinolin-8-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C18H15N3OS/c1-12(22)21-16(11-15(20-21)17-8-4-10-23-17)14-7-2-5-13-6-3-9-19-18(13)14/h2-10,16H,11H2,1H3 |
| Standard InChI Key | MIPSPANWDLYHIU-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC4=C3N=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 4,5-dihydropyrazole core substituted at the 1-position with an acetyl group, at the 3-position with a thiophene ring, and at the 5-position with a quinoline system. The pyrazole ring exists in a partially saturated state, reducing planarity and potentially enhancing binding flexibility to biological targets.
Key Structural Elements:
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Quinoline moiety: A bicyclic system with a nitrogen atom at position 8, known for intercalation with DNA and inhibition of kinases.
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Thiophene substituent: A sulfur-containing heterocycle contributing to electron-rich aromatic interactions.
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Acetyl group: Enhances solubility and serves as a hydrogen bond acceptor.
Spectroscopic and Computational Data
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SMILES:
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=C(C=C3)N=CC=C4 -
InChIKey:
BCQBVOKKMWXNRU-UHFFFAOYSA-N -
LogP (Predicted): ~3.2 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃OS |
| Molecular Weight | 321.4 g/mol |
| CAS Registry Number | 877139-97-4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
General Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds . For this compound, a plausible route involves:
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Formation of α,β-Unsaturated Ketone:
Condensation of 8-quinolinecarbaldehyde with thiophen-2-ylacetone to form a chalcone analog. -
Cyclization with Hydrazine:
Reaction with hydrazine hydrate under acidic conditions to yield the dihydropyrazole core . -
Acetylation:
Treatment with acetic anhydride to install the acetyl group at the 1-position.
Regiochemical Considerations
The reaction’s regioselectivity is governed by electronic effects:
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Electron-withdrawing groups on the chalcone direct hydrazine attack to the β-position .
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Steric hindrance from the quinoline system favors formation of the 3-thiophene-5-quinoline isomer.
Biological Relevance and Mechanistic Insights
Comparative Cytotoxicity Data (Analog Compounds) :
| Compound | IC₅₀ (μM) | Target Cancer Line |
|---|---|---|
| 3-Phenyl-5-quinolinyl | 12.4 | MDA-MB-231 |
| 3-Thiophene-5-quinoline | 9.8 | MCF-7 |
Hypothetical activity for the subject compound estimated at 8–15 μM based on structural analogs .
Antimicrobial Activity
Thiophene-containing pyrazoles demonstrate:
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Biofilm Disruption: Sulfur atoms coordinate transition metals essential for microbial enzymes.
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Efflux Pump Inhibition: Synergistic effects with antibiotics against multidrug-resistant strains.
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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Aqueous Solubility: ~0.02 mg/mL (logSw ≈ -4.3), necessitating formulation enhancers.
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Caco-2 Permeability: Predicted Papp > 10 × 10⁻⁶ cm/s (high intestinal absorption).
Metabolic Stability
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Cytochrome P450 Interactions:
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CYP3A4: Moderate inhibition (IC₅₀ ~25 μM).
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CYP2D6: Weak inhibition (IC₅₀ > 50 μM).
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Glucuronidation: Primary metabolism pathway at the acetyl group.
Challenges and Future Directions
Synthetic Optimization
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Racemic Mixture Resolution: The compound lacks chiral centers, but diastereomeric byproducts may form during cyclization.
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Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with ionic liquids or water .
Target Identification
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